molecular formula C6H11NS B14580714 2-Ethenylthiomorpholine CAS No. 61316-72-1

2-Ethenylthiomorpholine

Cat. No.: B14580714
CAS No.: 61316-72-1
M. Wt: 129.23 g/mol
InChI Key: KTTLSQPQPBWUAN-UHFFFAOYSA-N
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Description

2-Ethenylthiomorpholine is a synthetic thiomorpholine derivative, a heterocyclic compound featuring a ring containing both nitrogen and sulfur atoms. This structure serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. The core thiomorpholine structure is recognized as a key pharmacophore in the development of biologically active molecules. Thiomorpholine derivatives are frequently explored in pharmaceutical research for their potential to interact with various enzymatic targets. For instance, substituted thiomorpholine compounds have been developed as potent inhibitors of kinases like mTOR, which is a critical target in oncology research . Furthermore, the thiomorpholine ring system has been incorporated into molecules investigated for a range of therapeutic areas, including treatments for neurological disorders and neuropathic pain . The specific ethenyl (vinyl) substituent in this compound presents a highly reactive functional group, making this compound a particularly useful synthetic intermediate. This reactivity allows researchers to further functionalize the molecule through various chemical transformations, such as polymerization or addition reactions, to create more complex compounds or novel polymers for material science applications. This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

61316-72-1

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-ethenylthiomorpholine

InChI

InChI=1S/C6H11NS/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2

InChI Key

KTTLSQPQPBWUAN-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenylthiomorpholine can be synthesized through the reaction of thiomorpholine with vinyl chloride. The reaction typically involves heating thiomorpholine with vinyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethenyl group on the nitrogen atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethenyl group and sulfur atom in 2-ethenylthiomorpholine facilitate nucleophilic substitutions, particularly at the sulfur center.

Key Reaction : Reaction with alkyl halides or acyl chlorides yields sulfonium salts or thioether derivatives.
Example :

2 Ethenylthiomorpholine+R XR S 2 Ethenylthiomorpholine+X\text{2 Ethenylthiomorpholine}+\text{R X}\rightarrow \text{R S 2 Ethenylthiomorpholine}^+\text{X}^-

Conditions :

  • Solvent: Dichloromethane or methanol

  • Temperature: 0–25°C

  • Reaction time: 2–6 hours

Substrate (R-X)Product Yield (%)Reference
Methyl iodide78
Benzyl chloride65

Thiol-Ene Addition Reactions

The ethenyl group participates in photochemical thiol-ene click reactions, forming thioether linkages. This is critical for polymer synthesis and bioconjugation .

Mechanism :

2 Ethenylthiomorpholine+HS RUV h R S CH2 CH2 thiomorpholine\text{2 Ethenylthiomorpholine}+\text{HS R}\xrightarrow{\text{UV h }}\text{R S CH}_2\text{ CH}_2\text{ thiomorpholine}

Optimized Conditions :

  • Catalyst: 0.1–0.5 mol% 9-fluorenone

  • Solvent: Methanol (4 M concentration)

  • Residence time: 10–40 minutes

  • Yield: 84–98%

Applications :

  • Synthesis of dendrimers and hydrogels .

  • Functionalization of biomolecules (e.g., peptides) .

Cyclization and Polymerization

The ethenyl group enables cyclization or polymerization under controlled conditions.

Cyclization to Thiomorpholine Derivatives

Reaction : Base-mediated cyclization forms fused bicyclic structures.

2 EthenylthiomorpholineEt3NBicyclic thiomorpholine\text{2 Ethenylthiomorpholine}\xrightarrow{\text{Et}_3\text{N}}\text{Bicyclic thiomorpholine}

Conditions :

  • Base: DIPEA or Et3_3
    N (2 equiv)

  • Temperature: 100°C

  • Residence time: 5 minutes

  • Yield: 86–89%

Radical Polymerization

Example : Methacrylate-functionalized this compound forms stimuli-responsive polymers.
Conditions :

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Temperature: 70°C

  • Solvent: Acetonitrile

  • Conversion: >95%

Polymer PropertyValue
Cloud point in water (TcpT_{cp}
)32–45°C
Hydrodynamic diameter120–250 nm

Oxidation Reactions

The sulfur atom oxidizes to sulfoxide or sulfone derivatives, altering solubility and hydrogen-bonding capacity .

Reaction Pathways :

2 EthenylthiomorpholineH2O2SulfoxideH2O2Sulfone\text{2 Ethenylthiomorpholine}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfone}

Conditions :

  • Oxidant: 30% H2_2
    O2_2

  • Solvent: Methanol

  • Time: 24 hours

  • Yield: 80% (sulfoxide), 65% (sulfone)

Impact on Properties :

  • Sulfoxides show increased hydrophilicity (TcpT_{cp}
    decreases by 8–12°C) .

  • Sulfones exhibit reduced hydrogen-bonding capacity .

Condensation Reactions

The nitrogen center reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imines or aminals.

Example :

2 Ethenylthiomorpholine+RCHOR CH N thiomorpholine\text{2 Ethenylthiomorpholine}+\text{RCHO}\rightarrow \text{R CH N thiomorpholine}

Conditions :

  • Solvent: Toluene

  • Catalyst: p-TsOH

  • Yield: 60–75%

Scientific Research Applications

2-Ethenylthiomorpholine is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring both sulfur and nitrogen atoms in a ring, along with a reactive ethenyl group, allows it to engage in a variety of chemical reactions and interact with biological targets.

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.

Biology The compound is under investigation for its potential antimicrobial and antifungal properties. Certain compounds, such as flavonoids and polyphenols, have demonstrated therapeutic applications, including antidiabetic, antiviral, and cardioprotective effects .

Medicine Researchers are exploring the potential of this compound as a pharmaceutical intermediate in drug synthesis. Natural products, in general, play a crucial role in scientific research and technological innovation . For example, cocoa polyphenols have shown promise in modifying risk factors associated with chronic conditions and have positive effects on cardiovascular, immunological, and digestive health . Thymol, found in thyme essential oil, has demonstrated various biological and therapeutic activities, including antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties .

Industry this compound is used in polymer production and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethenylthiomorpholine involves its interaction with various molecular targets. The ethenyl group allows the compound to participate in electrophilic addition reactions, while the thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Ethenylthiomorpholine with other thiomorpholine derivatives and related heterocycles:

Compound Molecular Formula Molecular Weight Substituent Boiling Point (°C) Density (g/cm³) pKa Key Applications/Properties
This compound C₆H₁₃NS 131.24 Ethenyl (2-position) 199.0 (Predicted) 0.940 (Predicted) 9.17 Pharmaceutical intermediates
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 4-Nitrophenyl N/A N/A N/A Precursor for combinatorial synthesis; electron-deficient aromatic systems enhance reactivity
N-Phenylmorpholine C₁₀H₁₃NO 163.22 Phenyl (N-position) N/A N/A N/A Solubility modifier; used in polymer and surfactant synthesis
2-(2-Thienyl)ethanol C₆H₈OS 128.19 Thiophene-ethanol N/A N/A N/A Pharmaceutical intermediate; thiophene enhances π-π stacking in drug-receptor interactions
Thiophene fentanyl HCl C₂₄H₂₆N₂OS•HCl 457.46 Thiophene-benzamide N/A N/A N/A Opioid analog (research use only; toxicology not fully studied)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethenylthiomorpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis can be optimized using nucleophilic substitution or cyclization reactions. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., palladium complexes for cross-coupling). Monitor purity via GC-MS or HPLC, and characterize intermediates using 1^1H/13^{13}C NMR for structural confirmation. Track yield variations using factorial design experiments to isolate critical variables .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • Methodological Answer :

  • NMR : 1^1H NMR peaks at δ 5.6–6.2 ppm (vinyl protons) and δ 3.4–3.8 ppm (thiomorpholine ring protons) confirm structure.
  • IR : Stretching vibrations at 1640–1680 cm1^{-1} (C=C) and 650–750 cm1^{-1} (C-S).
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 129.1 (base peak) and fragmentation patterns distinguish substituents. Validate assignments using deuterated analogs or computational simulations (e.g., DFT) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C/37°C, sampling at intervals (0, 24, 48 hrs). Quantify degradation via UV-Vis or LC-MS.
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Correlate with Arrhenius kinetics to predict shelf life. Report deviations using error bars and ANOVA for reproducibility .

Q. What analytical methods are suitable for quantifying trace impurities in this compound samples?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water). Calibrate using spiked standards for limits of detection (LOD < 0.1 ppm). Validate precision via inter-day replicates and standard addition recovery tests (85–115% acceptable range) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare nucleophilic attack sites (e.g., vinyl vs. sulfur centers) with experimental kinetic data. Validate using molecular dynamics simulations (NAMD/GROMACS) to model solvent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Perform systematic reviews (PRISMA guidelines) to aggregate data. Assess heterogeneity via I2^2 statistics and subgroup analysis (e.g., cell line variability, assay protocols). Replicate conflicting studies under standardized conditions (e.g., fixed IC50_{50} measurement protocols). Use meta-regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., alkyl groups at the ethenyl position). Test in vitro/in vivo bioactivity (e.g., enzyme inhibition, cytotoxicity). Apply QSAR models (e.g., CoMFA/CoMSIA) using descriptors like logP, polar surface area, and steric bulk. Validate predictions with leave-one-out cross-validation (R2^2 > 0.7) .

Q. What mechanistic pathways explain the catalytic role of this compound in asymmetric synthesis?

  • Methodological Answer : Use stopped-flow kinetics to identify intermediates. Characterize transition states via X-ray crystallography or cryo-EM. Compare enantioselectivity (ee%) under chiral catalysts (e.g., BINAP-metal complexes). Perform kinetic isotope effect (KIE) studies to distinguish rate-determining steps (e.g., C-S bond cleavage vs. ring opening) .

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